



Technical Support Center: Tofogliflozin Hydrate Combination Studies & Hypoglycemia Risk

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Compound of Interest		
Compound Name:	Tofogliflozin hydrate	
Cat. No.:	B611415	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing hypoglycemia risk when using **Tofogliflozin hydrate** in combination with other antidiabetic agents.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic risk of hypoglycemia with **Tofogliflozin hydrate** monotherapy?

A1: **Tofogliflozin hydrate**, as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has a low intrinsic risk of causing hypoglycemia.[1][2][3] Its mechanism of action is independent of insulin secretion and beta-cell function; it lowers blood glucose by increasing urinary glucose excretion.[1][2][4][5]

Q2: Why does the risk of hypoglycemia increase when Tofogliflozin is used in combination with other antidiabetic agents?

A2: The risk of hypoglycemia increases significantly when Tofogliflozin is co-administered with insulin or insulin secretagogues, such as sulfonylureas.[4][6][7][8] This is because while Tofogliflozin itself doesn't stimulate insulin production, the concomitant medication does. The combined glucose-lowering effects can lead to an excessive drop in blood glucose levels.

Q3: What specific drug combinations with Tofogliflozin have shown an increased risk of hypoglycemia?



A3: Clinical studies have demonstrated an increased incidence of hypoglycemia when Tofogliflozin is added to ongoing treatment with:

- Insulin: The addition of Tofogliflozin to insulin therapy has been shown to increase the frequency of hypoglycemic events compared to placebo.[9][10]
- Sulfonylureas: Combination therapy of SGLT2 inhibitors, including Tofogliflozin, with sulfonylureas is associated with a significantly higher risk of hypoglycemia.[6][11]

Q4: Are there any combination therapies with Tofogliflozin that do not significantly increase the risk of hypoglycemia?

A4: When combined with oral antidiabetic drugs that do not independently increase insulin secretion, such as metformin or dipeptidyl peptidase-4 (DPP-4) inhibitors (when not combined with insulin or sulfonylureas), the risk of hypoglycemia with Tofogliflozin is not substantially elevated.[1][5]

Troubleshooting Guide

Issue: An unexpected high rate of hypoglycemia is observed in a clinical trial combining Tofogliflozin with a sulfonylurea.

Possible Causes & Solutions:

- Sulfonylurea Dosage: The dose of the sulfonylurea may be too high in the context of the added glucose-lowering effect of Tofogliflozin.
 - Recommendation: It is often necessary to reduce the dosage of the sulfonylurea when initiating treatment with an SGLT2 inhibitor.[6] Proactive dose adjustments should be considered in the trial protocol.
- Patient Population: The study participants may have characteristics that predispose them to hypoglycemia, such as advanced age, impaired renal function, or long duration of diabetes.
 - Recommendation: Carefully monitor blood glucose levels in high-risk populations.
 Consider more frequent self-monitoring of blood glucose (SMBG) or the use of continuous glucose monitoring (CGM) to detect asymptomatic or nocturnal hypoglycemia.



- Definition of Hypoglycemia: The threshold for defining a hypoglycemic event in the study protocol might be too high, leading to an overestimation of clinically significant hypoglycemia.
 - Recommendation: Ensure the definition of hypoglycemia aligns with established clinical guidelines (e.g., plasma glucose ≤ 70 mg/dL or ≤ 3.9 mmol/L, with or without symptoms).
 [11]

Issue: Patients in a study combining Tofogliflozin with insulin are experiencing more frequent hypoglycemic events, particularly at night.

Possible Causes & Solutions:

- Insulin Dosage: The basal and/or bolus insulin doses may not be appropriately adjusted after the addition of Tofogliflozin.
 - Recommendation: The protocol should include specific guidelines for insulin dose reduction upon initiation of Tofogliflozin. A randomized crossover study suggested that morning administration of tofogliflozin might reduce the risk of nocturnal hypoglycemia as its effects may diminish by nighttime.[3]
- Patient Reporting: Patients may not be accurately recognizing or reporting symptoms of nocturnal hypoglycemia.
 - Recommendation: Educate patients on the signs and symptoms of nocturnal hypoglycemia. The use of flash glucose monitoring (FGM) or CGM can be a valuable tool to identify and quantify nocturnal hypoglycemic events.[12]

Data on Hypoglycemia in Tofogliflozin Combination Studies



Combination Therapy	Study Duration	Incidence of Hypoglycemia (Tofogliflozin Group)	Incidence of Hypoglycemia (Control/Place bo Group)	Key Findings
Tofogliflozin + Insulin	16 weeks	30.7%	21.4%	The addition of tofogliflozin to insulin therapy led to a higher incidence of hypoglycemia compared to placebo.[9][10]
SGLT2 Inhibitor + Sulfonylurea (Meta-analysis)	≤ 24 weeks	Risk Ratio: 1.67 (95% CI 1.42 to 1.97)	-	Adding an SGLT2 inhibitor to a sulfonylurea significantly increases the risk of hypoglycemia. For every 13 patients treated for up to 24 weeks, one additional case of hypoglycemia is expected.[6] [11]
SGLT2 Inhibitor + Sulfonylurea (Meta-analysis)	> 48 weeks	-	-	The number needed to harm (NNH) for hypoglycemia decreases with longer treatment duration, being 7 for treatment



				longer than 48 weeks.[6][11]
Tofogliflozin vs. Ipragliflozin (with Insulin Glargine)	Crossover Study	Time below target glucose range: 2.1% ± 4.4%	Time below target glucose range (Ipragliflozin): 8.7% ± 11.7%	Tofogliflozin was associated with a significantly lower percentage of time in hypoglycemia compared to ipragliflozin in patients also receiving insulin glargine.[12]
Tofogliflozin + Sulfonylurea (CGM Study)	Crossover Study	Percent time with glucose <70 mg/dL: 0.06%	Percent time with glucose <70 mg/dL (before SGLT2i): 0.48%	The addition of tofogliflozin to sulfonylurea therapy tended to decrease the percentage of time spent in hypoglycemia as measured by CGM.[13]

Experimental Protocols

Protocol: Assessment of Hypoglycemia in a Placebo-Controlled Trial of Tofogliflozin as Add-on to Insulin Therapy

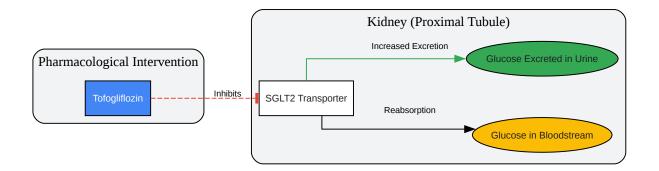
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participant Population: Patients with type 2 diabetes inadequately controlled on insulin therapy (with or without a DPP-4 inhibitor).

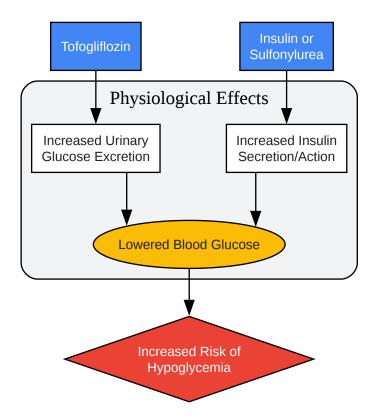


- Intervention: Patients are randomized to receive either Tofogliflozin (e.g., 20 mg once daily) or a matching placebo, in addition to their existing insulin regimen. Insulin doses are to remain stable unless a dose reduction is required for safety (i.e., to prevent hypoglycemia).
- Data Collection for Hypoglycemia:
 - All patients are provided with a portable blood glucose meter and instructed on its use for self-monitoring.
 - Hypoglycemic events are recorded by patients in a diary, noting the date, time, symptoms, and corresponding blood glucose reading if available.
 - Hypoglycemia is defined as any event with symptoms suggestive of low blood sugar,
 confirmed by a self-monitored plasma glucose reading of ≤ 70 mg/dL.
 - Severe hypoglycemia is defined as an event requiring assistance from another person to actively administer carbohydrates, glucagon, or take other corrective actions.
- Analysis: The incidence of patients experiencing at least one hypoglycemic event is compared between the Tofogliflozin and placebo groups using appropriate statistical methods (e.g., chi-squared test or Fisher's exact test).

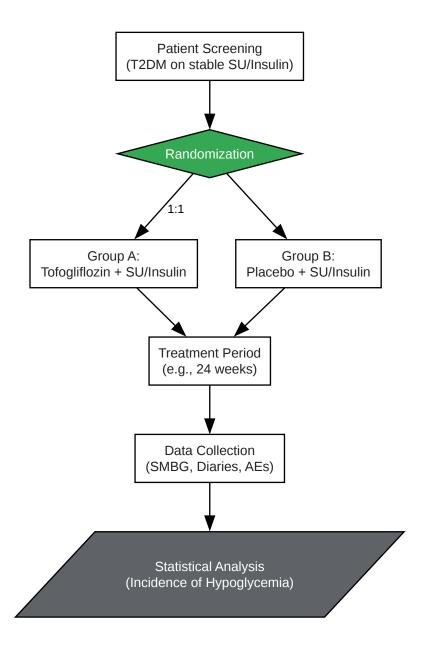
Visualizations











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Troubleshooting & Optimization





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